molecular formula C21H19N7O6S B2491920 N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1428367-13-8

N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2491920
CAS No.: 1428367-13-8
M. Wt: 497.49
InChI Key: FBZZNODSQBPYFA-UHFFFAOYSA-N
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Description

N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H19N7O6S and its molecular weight is 497.49. The purity is usually 95%.
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Biological Activity

N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that exhibits significant biological activity. Its structure integrates a pyrimidine, isoxazole, and sulfamoyl moieties, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H22N6O5SC_{21}H_{22}N_{6}O_{5}S, with a molecular weight of 446.51 g/mol. It features multiple functional groups that enhance its interaction with biological targets.

ComponentDescription
Molecular FormulaC21H22N6O5SC_{21}H_{22}N_{6}O_{5}S
Molecular Weight446.51 g/mol
CAS Number441798-33-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases and has shown potential in modulating inflammatory responses.

Inhibition of Enzymatic Activity

Studies have demonstrated that this compound inhibits the activity of various enzymes linked to cancer progression and inflammation. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents.
  • Anti-inflammatory Effects : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : Preliminary studies showed that the compound possesses antimicrobial activity against certain Gram-positive bacteria, although further investigations are needed to determine its efficacy against broader microbial strains.

Case Studies

Case Study 1: Antitumor Activity
A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory therapeutic agent.

Properties

IUPAC Name

N-[4-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O6S/c1-11-8-18(23-13(3)22-11)28-35(31,32)15-6-4-14(5-7-15)24-20(30)17-10-33-21(25-17)26-19(29)16-9-12(2)34-27-16/h4-10H,1-3H3,(H,24,30)(H,22,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZZNODSQBPYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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